molecular formula C14H17NO2 B2359137 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,5-dimethylfuran-3-yl)methanone CAS No. 1797095-92-1

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,5-dimethylfuran-3-yl)methanone

Cat. No. B2359137
M. Wt: 231.295
InChI Key: LKHLUXCJIOJFKN-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,5-dimethylfuran-3-yl)methanone is a chemical compound that has attracted the attention of scientists due to its potential applications in the field of medicine. This compound belongs to the class of bicyclic compounds and has a unique structure that makes it an interesting subject for research.

Scientific Research Applications

Reactivity and Cycloaddition Reactions

The reactivity of various 2-oxyallyl cations towards different furan derivatives, including investigations into double [4+3]-cycloadditions, has been explored. For example, the conversion of 2,2'-methylenedifuran under certain conditions to produce compounds with complex bicyclic structures without the need for specific solvents has been demonstrated. This study highlights the potential of these reactions for synthesizing complex organic molecules (Meilert et al., 2003).

Novel Synthesis Approaches

A novel synthesis method for producing 2-alkoxy-3-hydroxytropones and 2,7-dihydroxytropones from dialkoxy-8-oxabicyclo[3.2.1]oct-6-en-3-ones has been developed. This method involves solvolysis of trichloro-substituted 8-oxabicyclo[3.2.1]oct-6-en-3-ones, demonstrating a new pathway for accessing tropones, which are significant in various chemical syntheses (Zinser et al., 2004).

Photoreactions and Molecular Transformations

The study of photoinduced molecular transformations, particularly nitrogen insertion into bicyclo[2.2.1]heptanones, reveals insights into the photolysis of oximes. This research opens up new avenues for synthesizing azabicyclooctanones, showcasing the utility of photochemistry in creating novel bicyclic structures with potential applications in material science and pharmaceutical development (Suginome et al., 1991).

Antimicrobial and Antibacterial Activity

The synthesis and evaluation of novel (3-(4-substitutedphenylamino)-8-azabicyclo(3.2.1)oct-8yl)-phenyl-methanone derivatives have been described, focusing on their spectroscopic, biological studies, and in vitro antimicrobial activity. This research highlights the potential pharmaceutical applications of these compounds, particularly in developing new antimicrobial agents (Reddy et al., 2011).

Cyclopentannulation and Synthesis of Natural Products

Regio- and stereoselective cyclopentannulation techniques involving ketones and propargyl alcohol derivatives have been developed, facilitating the synthesis of complex natural products like dl-Nootkatone and dl-Muscopyridine. These methodologies underscore the versatility of these bicyclic structures in synthesizing a wide range of natural products and potential drug molecules (Hiyama et al., 1981).

properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(2,5-dimethylfuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-9-8-13(10(2)17-9)14(16)15-11-4-3-5-12(15)7-6-11/h3-4,8,11-12H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHLUXCJIOJFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2C3CCC2C=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,5-dimethylfuran-3-yl)methanone

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